(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule featuring a variety of functional groups, including a chlorothiophene, a sulfonyl group, a piperidine ring, a fluorobenzo[d]thiazole, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Chlorothiophene Sulfonyl Intermediate: This step involves the sulfonylation of 5-chlorothiophene using a sulfonyl chloride reagent under basic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where the sulfonyl intermediate reacts with a piperidine derivative.
Fluorobenzo[d]thiazole Introduction: The fluorobenzo[d]thiazole moiety is synthesized separately and then coupled with the piperidine-sulfonyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Coupling with Piperazine: The final step involves the coupling of the fluorobenzo[d]thiazole intermediate with a piperazine derivative under similar coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom of the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorothiophene moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield a sulfone, while reduction would yield a sulfide.
Scientific Research Applications
(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving its molecular targets.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chlorophenylsulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN4O3S3/c22-18-3-4-19(32-18)33(29,30)27-7-5-14(6-8-27)20(28)25-9-11-26(12-10-25)21-24-16-2-1-15(23)13-17(16)31-21/h1-4,13-14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRTXGMGTUWRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F)S(=O)(=O)C5=CC=C(S5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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